chemical structure and properties of 3-bromo-6-chloro-N-(4-methoxybenzyl)quinolin-2-amine
chemical structure and properties of 3-bromo-6-chloro-N-(4-methoxybenzyl)quinolin-2-amine
An In-Depth Technical Guide to 3-bromo-6-chloro-N-(4-methoxybenzyl)quinolin-2-amine
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinoline Scaffold as a Cornerstone of Medicinal Chemistry
The quinoline ring system, a fusion of a benzene and a pyridine ring, represents a "privileged scaffold" in the landscape of drug discovery.[1][2][3] First isolated from coal tar in 1834, its derivatives have since been identified in natural alkaloids and have become the foundation for a multitude of synthetic therapeutic agents.[1][4] The structural versatility of the quinoline nucleus allows for substitutions at various positions, enabling the fine-tuning of its pharmacological profile.[5] This has led to the development of blockbuster drugs with a wide range of activities, including antimalarial (e.g., Chloroquine), antibacterial (e.g., Ciprofloxacin), and anticancer (e.g., Camptothecin) agents.[1]
The introduction of halogens, such as bromine and chlorine, onto the quinoline core is a well-established strategy for enhancing biological potency.[2][6] These substituents modulate the electronic properties and lipophilicity of the molecule, often leading to improved cell membrane permeability and stronger interactions with biological targets.[2] Furthermore, the amine functionality at the C-2 position is a common feature in many bioactive quinolines, serving as a critical hydrogen bond donor or acceptor for target engagement.
This guide provides a comprehensive technical overview of a specific, highly functionalized derivative: 3-bromo-6-chloro-N-(4-methoxybenzyl)quinolin-2-amine . We will explore its fundamental chemical properties, propose a robust synthetic pathway with detailed protocols, outline methods for its structural characterization, and discuss its potential pharmacological applications based on established structure-activity relationships within the quinoline class.
Section 1: Molecular Architecture and Physicochemical Profile
The structure of 3-bromo-6-chloro-N-(4-methoxybenzyl)quinolin-2-amine incorporates several key functional groups that dictate its chemical behavior and potential biological function. The quinoline core is substituted with a bromine atom at position 3, a chlorine atom at position 6, and a 4-methoxybenzylamine group at position 2.
Chemical Structure
The 2D representation of the target molecule highlights the spatial arrangement of its constituent atoms and functional groups.
Caption: 2D Structure of 3-bromo-6-chloro-N-(4-methoxybenzyl)quinolin-2-amine.
Predicted Physicochemical Properties
The following table summarizes key physicochemical properties predicted for the molecule. These parameters are crucial in early-stage drug development for forecasting absorption, distribution, metabolism, and excretion (ADME) characteristics. The values are estimated based on computational models and data from structurally similar compounds.[7][8][9]
| Property | Predicted Value | Significance in Drug Discovery |
| Molecular Formula | C₁₇H₁₃BrClN₃O | Defines the elemental composition and exact mass. |
| Molecular Weight | 394.66 g/mol | Influences diffusion and transport across biological membranes; typically <500 Da is preferred (Lipinski's Rule). |
| XLogP3-AA (Lipophilicity) | ~5.5 - 6.0 | Indicates high lipophilicity, suggesting good membrane permeability but potentially poor aqueous solubility. |
| Hydrogen Bond Donors | 1 (amine N-H) | Participates in interactions with biological targets. |
| Hydrogen Bond Acceptors | 3 (quinoline N, amine N, ether O) | Participates in interactions with biological targets. |
| Topological Polar Surface Area (TPSA) | ~41.1 Ų | Affects transport properties; a lower TPSA is associated with better cell permeability. |
| pKa (most basic) | ~3.5 - 4.5 (Quinoline N) | The quinoline nitrogen is a weak base; protonation state will depend on the physiological pH. |
Section 2: Proposed Synthesis and Mechanistic Insights
A robust synthetic strategy is essential for accessing the target compound for further study. A plausible and efficient route is a two-step process involving the synthesis of a key intermediate followed by a nucleophilic aromatic substitution (SNAr).
Synthetic Workflow
The proposed synthesis begins with the construction of a di-halogenated quinoline core, which then undergoes a regioselective substitution reaction with 4-methoxybenzylamine.
Caption: Proposed two-step synthetic workflow for the target molecule.
Rationale and Experimental Protocol
Step 1: Synthesis of 3-Bromo-2,6-dichloroquinoline (Intermediate)
The synthesis of a suitable quinoline core is the first critical phase. While multiple named reactions like the Skraup or Friedländer synthesis can produce quinolines, a practical approach often involves building from commercially available, pre-functionalized anilines.[4][5] The 2-chloro functionality is key, as it is highly activated for subsequent nucleophilic substitution.
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Causality: The chlorine atom at the C-2 position of the quinoline ring is particularly susceptible to nucleophilic attack. This is because the nitrogen atom at position 1 can stabilize the negative charge of the Meisenheimer intermediate formed during the SNAr reaction. The chlorine at C-6 is on the benzenoid ring and is significantly less reactive. This difference in reactivity allows for a highly regioselective substitution.[4]
Step 2: Nucleophilic Aromatic Substitution (SNAr) to Yield the Final Product
This step involves the reaction of the key intermediate, 3-bromo-2,6-dichloroquinoline, with 4-methoxybenzylamine.
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Self-Validating System: The reaction's progress can be easily monitored using Thin-Layer Chromatography (TLC). The disappearance of the starting materials and the appearance of a new, more polar spot (due to the added amine) confirms the reaction is proceeding. The final product's identity is then rigorously confirmed by the characterization methods outlined in Section 3.
Detailed Protocol:
-
Reaction Setup: To a solution of 3-bromo-2,6-dichloroquinoline (1.0 eq) in a suitable high-boiling solvent such as n-propanol or DMF, add 4-methoxybenzylamine (1.2 eq).
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Base Addition: Add a non-nucleophilic organic base, such as N,N-diisopropylethylamine (DIPEA) (2.0 eq), to scavenge the HCl generated during the reaction.
-
Reaction Conditions: Heat the mixture to reflux (typically 80-120 °C) and stir under a nitrogen atmosphere. Monitor the reaction by TLC until the starting quinoline is consumed (typically 4-24 hours). A procedure for a similar reaction can be found in the literature.[10]
-
Workup: After cooling to room temperature, concentrate the reaction mixture under reduced pressure. Dilute the residue with an organic solvent like ethyl acetate and wash sequentially with 1N HCl solution, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 3-bromo-6-chloro-N-(4-methoxybenzyl)quinolin-2-amine.
Section 3: Structural Elucidation and Purity Assessment
Confirmation of the chemical structure and assessment of purity are non-negotiable steps in chemical synthesis. A combination of spectroscopic and chromatographic techniques provides a complete profile of the molecule.
Spectroscopic Characterization
| Technique | Expected Observations |
| ¹H NMR | Aromatic Protons (quinoline & benzyl): Multiple signals in the δ 7.0-8.5 ppm range. The H4 proton on the quinoline ring will likely be a singlet shifted downfield due to the anisotropic effects of the adjacent rings and bromine. Amine N-H: A broad singlet, typically in the δ 5.0-6.0 ppm range, which is exchangeable with D₂O. Benzyl CH₂: A singlet around δ 4.5-5.0 ppm. Methoxy CH₃: A sharp singlet around δ 3.8 ppm. |
| ¹³C NMR | Aromatic Carbons: ~12-14 distinct signals in the δ 110-160 ppm range. C2 Carbon: Shifted downfield (δ ~155-160 ppm) due to its attachment to two nitrogen atoms. Benzyl CH₂: Signal around δ 45-50 ppm. Methoxy CH₃: Signal around δ 55 ppm. |
| Mass Spec (HRMS) | Molecular Ion (M+): A characteristic cluster of peaks corresponding to the molecular ion. Due to the presence of one bromine (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) and one chlorine (isotopes ³⁵Cl and ³⁷Cl in ~3:1 ratio), a distinctive M, M+2, M+4 pattern will be observed, confirming the presence of both halogens. The exact mass measurement will confirm the elemental formula. |
| IR Spectroscopy | N-H Stretch: A moderate, sharp peak around 3300-3400 cm⁻¹. C-H Stretches: Aromatic (~3050 cm⁻¹) and aliphatic (~2950 cm⁻¹). C=N and C=C Stretches: Multiple sharp peaks in the 1500-1650 cm⁻¹ region. C-O (Ether) Stretch: A strong peak around 1250 cm⁻¹. C-Cl / C-Br Stretches: In the fingerprint region (< 800 cm⁻¹). |
Purity Assessment
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High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method (e.g., using a C18 column with a water/acetonitrile mobile phase) should show a single major peak for the purified product, with purity typically expected to be >95% for research applications.
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Thin-Layer Chromatography (TLC): A quick and effective method to monitor reaction progress and assess fraction purity during column chromatography.[11] The compound should appear as a single spot under UV light on a TLC plate.
Section 4: Potential Biological and Pharmacological Profile
While the specific biological activity of 3-bromo-6-chloro-N-(4-methoxybenzyl)quinolin-2-amine has not been reported, its structural motifs are present in numerous compounds with well-documented pharmacological effects. This allows for an evidence-based prediction of its potential therapeutic applications.
Anticipated Therapeutic Areas
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Anticancer Activity: This is a highly promising area. Halogenated quinolines are known to exhibit potent antiproliferative and apoptotic effects against various cancer cell lines, including glioblastoma, cervical, and adenocarcinoma cells.[12][13] The mechanism often involves the inhibition of critical cellular pathways, such as tyrosine kinases, topoisomerases, or angiogenesis.[13][14] The bulky methoxybenzyl group could facilitate specific interactions within the binding pocket of a target protein.
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Antimalarial Activity: The quinoline core is the quintessential antimalarial pharmacophore.[1][15] The 6-chloro substitution is reminiscent of the 7-chloro group in chloroquine, a feature known to be important for activity. This compound warrants screening against both drug-sensitive and drug-resistant strains of Plasmodium falciparum.[15]
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Antibacterial Activity: Quinolone and fluoroquinolone antibiotics are a major class of antibacterial agents. While this compound is not a classic quinolone, substituted 2-aminoquinolines have demonstrated activity against various bacterial strains, including Mycobacterium tuberculosis.[6][11]
Potential Mechanism of Action: Kinase Inhibition
Many quinoline-based anticancer agents function as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer. The N-(benzyl)quinolin-2-amine scaffold can mimic the adenine region of ATP, allowing it to compete for the ATP-binding site of a kinase.
Caption: Hypothesized mechanism: Competitive inhibition of a tyrosine kinase ATP-binding site.
Conclusion and Future Directions
3-bromo-6-chloro-N-(4-methoxybenzyl)quinolin-2-amine is a synthetically accessible molecule with a high potential for biological activity. Its architecture combines the privileged quinoline scaffold with key functional groups known to enhance pharmacological effects, particularly in the realms of oncology and infectious diseases. The proposed synthetic route is logical and based on well-established chemical principles, and the outlined characterization methods provide a clear path to structural verification.
Future research should focus on the synthesis and subsequent in vitro screening of this compound. An initial panel could include a diverse set of human cancer cell lines (e.g., MCF-7, HT-29, A549) and various microbial strains (P. falciparum, S. aureus, M. tuberculosis). Positive hits would warrant further investigation into the specific mechanism of action, laying the groundwork for potential lead optimization and future drug development efforts.
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